molecular formula C14H22N2O4S B2613068 1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol CAS No. 1421530-43-9

1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2613068
CAS No.: 1421530-43-9
M. Wt: 314.4
InChI Key: JCKROANHKFFWGA-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol is a synthetic small molecule characterized by a piperazine core substituted with a 3-methoxybenzenesulfonyl group and a propan-2-ol side chain. This specific molecular architecture, featuring both sulfonamide and alcohol functional groups, suggests potential as a valuable intermediate or scaffold in medicinal chemistry and drug discovery research. Piperazine derivatives are known to exhibit a wide range of pharmacological activities, and the benzenesulfonyl moiety is a common feature in compounds designed for targeted protein inhibition. Researchers may investigate this compound as a potential ligand for various enzyme systems, such as kinases or GPCRs, or as a building block for the development of more complex chemical entities. The physicochemical properties, including good solubility and stability, make it suitable for in vitro assay development. This product is provided as a high-purity material for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-12(17)11-15-6-8-16(9-7-15)21(18,19)14-5-3-4-13(10-14)20-2/h3-5,10,12,17H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKROANHKFFWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol typically involves the reaction of 3-methoxybenzenesulfonyl chloride with piperazine, followed by the addition of propan-2-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

1-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol involves its interaction with various molecular targets. In biological systems, it can bind to neurotransmitter receptors, modulating their activity and leading to changes in neurotransmitter levels. This interaction can result in therapeutic effects, such as the alleviation of symptoms in mental health disorders . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Piperazine derivatives are widely studied for their versatility in drug design. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Substituent Variations on the Piperazine Ring

Key Structural Differences

Sulfonyl vs. Non-Sulfonyl Groups Target Compound: The 3-methoxybenzenesulfonyl group enhances polarity and hydrogen-bonding capacity compared to non-sulfonylated analogs. This may improve solubility but reduce membrane permeability . Analog: 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (CAS 66307-55-9) lacks the sulfonyl group, resulting in lower acidity and reduced solubility .

Position of Methoxy Substituents Target Compound: The 3-methoxy position on the benzene ring may confer distinct electronic effects compared to 2-methoxy analogs.

Bulkier Substituents

  • Analog : 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Proprietary Name: Avishot) incorporates a naphthyloxy group, increasing hydrophobicity and logP, which may enhance CNS penetration but reduce aqueous solubility .

Physicochemical Properties

Data Table: Comparative Analysis
Compound Name/Structure Molecular Weight Key Substituents logP (Predicted) Solubility (Inferred) Biological Notes References
1-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol ~340 (estimated) 3-Methoxybenzenesulfonyl, propan-2-ol ~1.5 Moderate (polar sulfonyl) Potential serotonin receptor affinity -
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol 342.43 2-Methoxyphenyl, phenoxy ~3.0 Low (hydrophobic phenoxy) CNS activity inferred from analogs
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol 342.43 3-Methoxyphenyl, phenoxy ~2.8 Moderate Improved solubility vs. 2-methoxy
Avishot (1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol) 418.51 2-Methoxyphenyl, naphthyloxy ~4.2 Very low Marketed for neuropsychiatric use
1-(2-Methylpiperazin-1-yl)propan-2-ol 158.24 Methylpiperazine ~0.5 High (small, polar) Simplified structure for SAR studies
Key Observations
  • logP Trends: Sulfonyl and hydroxyl groups lower logP, enhancing hydrophilicity. Phenoxy and naphthyloxy groups increase logP, favoring lipid bilayer penetration.
  • Solubility: The target compound’s sulfonyl group likely improves aqueous solubility compared to phenoxy/naphthyloxy analogs but may limit blood-brain barrier penetration .

Pharmacological Implications

  • Receptor Interactions: Piperazine derivatives often target serotonin receptors (e.g., 5-HT subtypes) due to structural mimicry of endogenous ligands. The sulfonyl group in the target compound may enhance binding to serotonin receptors with polar active sites, as seen in related tricyclic psychotropic agents .

Biological Activity

1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H29N3O4S
  • Molecular Weight : 393.52 g/mol
  • CAS Number : 2108883-54-9

The compound exhibits its biological activity primarily through interaction with various neurotransmitter systems. Specifically, it has been shown to influence serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders such as anxiety and depression.

Key Mechanisms:

  • Serotonin Receptor Modulation : The sulfonyl group enhances binding affinity to serotonin receptors, potentially improving mood regulation and anxiety relief.
  • Acetylcholinesterase Inhibition : Similar to other piperazine derivatives, it may inhibit acetylcholinesterase, thereby enhancing cholinergic neurotransmission, which is beneficial in cognitive disorders like Alzheimer's disease .

Pharmacological Effects

  • Antidepressant Activity : Studies indicate that compounds similar to this compound have shown significant antidepressant effects in animal models by increasing serotonin levels in the synaptic cleft.
  • Cognitive Enhancement : The inhibition of acetylcholinesterase suggests potential use in enhancing memory and cognitive function, making it a candidate for further research in treating Alzheimer's disease .
  • Anti-anxiety Effects : The modulation of serotonin receptors may also confer anxiolytic properties, making this compound a potential therapeutic agent for anxiety disorders.

Case Studies

Several studies have explored the effects of piperazine derivatives similar to the target compound:

Study ReferenceFindings
Varadaraju et al. (2013)Identified piperazine derivatives as effective acetylcholinesterase inhibitors with potential for treating Alzheimer’s disease .
Tissue Distribution Study (2000)Investigated the binding characteristics of related compounds in vivo, indicating nonspecific binding but potent anti-AChE activity .
Molecular Docking StudiesShowed that certain piperazine derivatives bind effectively to peripheral anionic sites on acetylcholinesterase, suggesting a mechanism for their therapeutic effects .

Research Findings

Recent investigations into the biological activity of this compound highlight its potential applications:

  • In vitro Studies : Laboratory tests have demonstrated that this compound can significantly reduce depressive-like behavior in rodent models.
  • In vivo Efficacy : Animal studies have shown improvements in cognitive function following administration of the compound, supporting its role as a cognitive enhancer.
  • Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile at therapeutic doses, although further studies are required to confirm long-term safety.

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